Plakortone E

Description

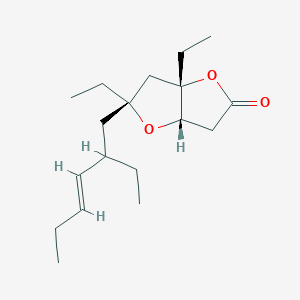

Structure

3D Structure

Properties

Molecular Formula |

C18H30O3 |

|---|---|

Molecular Weight |

294.4 g/mol |

IUPAC Name |

(3aS,5S,6aS)-5,6a-diethyl-5-[(E)-2-ethylhex-3-enyl]-3a,6-dihydro-3H-furo[3,2-b]furan-2-one |

InChI |

InChI=1S/C18H30O3/c1-5-9-10-14(6-2)12-17(7-3)13-18(8-4)15(20-17)11-16(19)21-18/h9-10,14-15H,5-8,11-13H2,1-4H3/b10-9+/t14?,15-,17-,18-/m0/s1 |

InChI Key |

CUKSEWOBMWHBEW-GPZLBEAESA-N |

Isomeric SMILES |

CC/C=C/C(CC)C[C@]1(C[C@]2([C@@H](O1)CC(=O)O2)CC)CC |

Canonical SMILES |

CCC=CC(CC)CC1(CC2(C(O1)CC(=O)O2)CC)CC |

Synonyms |

plakortone E |

Origin of Product |

United States |

Discovery and Isolation Methodologies of Plakortone E

Source Organism Identification and Classification

Plakortone E is a secondary metabolite produced by marine sponges of the genus Plakortis. Specifically, it has been isolated from species such as Plakortis halichondrioides and Plakortis simplex . mdpi.comnih.govnih.govclockss.org These sponges belong to the family Plakinidae within the class Homoscleromorpha. reefguide.org Sponges of the Plakortis genus are recognized for their remarkable ability to produce a diverse array of polyketide natural products, many of which, including the plakortones, exhibit significant biological activities. nih.govresearchgate.net The production of these complex molecules is sometimes hypothesized to involve symbiotic microorganisms residing within the sponge tissue. nih.gov

Table 1: Classification of Source Organisms

| Taxonomic Rank | Classification |

|---|---|

| Class | Homoscleromorpha |

| Family | Plakinidae |

| Genus | Plakortis |

Geographical Distribution and Ecological Considerations

The source organisms of this compound, Plakortis halichondrioides and Plakortis simplex, are found in various marine environments. P. halichondrioides is notably present in the Caribbean Sea, with collections reported from locations such as Jamaica and the Bahamas. mdpi.comreefguide.orgmdpi.com P. simplex also has a wide distribution, with populations identified in the Caribbean, the Mediterranean Sea, and even in colder waters like those of the Norwegian Sula Ridge Reef. acs.orgcambridge.orgresearchgate.netcambridge.org These sponges are often found in coral reef ecosystems and on rocky coasts. cambridge.org The production of secondary metabolites like this compound is believed to be an ecological adaptation, serving as a chemical defense mechanism against predators, competing organisms, and fouling. nih.gov

Biomass Collection and Sample Preparation Protocols

The initial step in the isolation of this compound involves the careful collection of the sponge biomass. This is typically carried out by hand using SCUBA diving techniques at depths that can range from 17 to 40 meters. mdpi.commdpi.comdovepress.com Once collected, the sponge samples are immediately preserved to prevent chemical degradation of the target compounds. A common method is to freeze the samples on ice and then store them at very low temperatures, such as -80°C, until they can be processed in the laboratory. mdpi.comdovepress.com

For processing, the frozen sponge tissue is often thawed and then freeze-dried (lyophilized) to remove water. dovepress.com This process yields a dry, porous material that is then typically crushed or homogenized into a powder to increase the surface area for efficient extraction. dovepress.com In some protocols, the fresh or thawed sponge is directly chopped into small pieces and subjected to extraction. mdpi.comnih.gov

Extraction Techniques for Natural Product Isolation

The extraction process aims to separate the desired natural products from the raw biological material. nih.gov For this compound and other related polyketides, which are generally lipophilic, solvent extraction is the primary method. The choice of solvent is crucial and is based on the polarity of the target compounds. nih.gov

A common approach involves sequential extraction with solvents of increasing polarity. For instance, the sponge material might first be extracted with a non-polar solvent like cyclohexane (B81311) or dichloromethane, followed by a more polar solvent such as ethyl acetate, and then a highly polar solvent like methanol (B129727) or ethanol. mdpi.comdovepress.comcalpoly.edu This initial fractionation helps to separate compounds based on their general polarity. Alternatively, a mixture of solvents, such as methanol and chloroform (B151607) or methanol and dichloromethane, can be used for a broad-spectrum initial extraction. dovepress.comacs.org After the extraction, the solvents are removed under vacuum to yield a crude extract. dovepress.comcalpoly.edu

Chromatographic Separation Methodologies for this compound Enrichment and Purification

The crude extract obtained from the sponge is a complex mixture of numerous compounds. nih.gov To isolate this compound in a pure form, a series of chromatographic techniques are employed. nih.govnih.govamazon.com Chromatography separates molecules based on their differential partitioning between a stationary phase (a solid or a liquid supported on a solid) and a mobile phase (a liquid or a gas). journalagent.com

Initial separation of the crude extract is often performed using column chromatography with a silica (B1680970) gel stationary phase. mdpi.comcalpoly.edu The extract is loaded onto the column, and solvents of increasing polarity are passed through, separating the components into different fractions. Bioactivity-guided fractionation is often employed, where each fraction is tested for a specific biological activity to track the target compound through the separation process. mdpi.com

Fractions that show promise are then subjected to further purification using more advanced techniques. mdpi.commdpi.com

Advanced Preparative Chromatography Techniques

To achieve high purity, preparative High-Performance Liquid Chromatography (HPLC) is a critical tool. amazon.comresearchgate.net This technique uses high pressure to pass the mobile phase through a column packed with very fine particles, leading to high-resolution separations. journalagent.com Reversed-phase HPLC (RP-HPLC), where the stationary phase is non-polar (e.g., C18-bonded silica) and the mobile phase is a polar solvent mixture (e.g., methanol/water or acetonitrile/water), is frequently used for the final purification of compounds like this compound. mdpi.comnih.gov

Other advanced techniques like Medium-Pressure Liquid Chromatography (MPLC) and Centrifugal Partition Chromatography (CPC) can also be utilized for the separation of natural products. amazon.com

Table 2: Chromatographic Techniques for this compound Isolation

| Technique | Stationary Phase | Mobile Phase Principle | Purpose |

|---|---|---|---|

| Column Chromatography | Silica Gel | Gradient of increasing solvent polarity | Initial fractionation of crude extract |

Purity Assessment Methodologies in Natural Product Isolation

Ensuring the purity of an isolated natural product is paramount. rroij.comjshanbon.com The homogeneity of the purified this compound is typically assessed using a combination of analytical techniques. Analytical HPLC is a primary method, where a pure compound should ideally appear as a single, sharp peak. rroij.com

Spectroscopic methods are also crucial for both structure elucidation and purity assessment. nih.gov Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) provides detailed information about the chemical structure, and the absence of signals from impurities confirms the purity of the sample. mdpi.com Mass Spectrometry (MS), particularly high-resolution mass spectrometry (HRMS), is used to determine the precise molecular weight and elemental composition, further corroborating the identity and purity of the isolated compound. mdpi.com

Advanced Spectroscopic and Spectrometric Techniques for Plakortone E Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Relative Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural elucidation of organic molecules, providing unparalleled insight into the connectivity and spatial arrangement of atoms. numberanalytics.com For Plakortone E, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments has been instrumental in assigning its relative stereochemistry. jst.go.jp

1D NMR Experiments (e.g., ¹H, ¹³C, DEPT)

One-dimensional NMR experiments provide fundamental information about the chemical environment of magnetically active nuclei.

¹H NMR (Proton NMR): The ¹H NMR spectrum of a molecule reveals the number of distinct proton environments, their chemical shifts (δ) in parts per million (ppm), signal multiplicity (e.g., singlet, doublet), and coupling constants (J) in Hertz (Hz). physicsandmathstutor.com This information helps to piece together molecular fragments. In the context of this compound and related compounds, ¹H NMR data is crucial for identifying the protons within the molecular structure. jst.go.jp

¹³C NMR (Carbon-13 NMR): While less sensitive than ¹H NMR, ¹³C NMR provides a direct count of the number of unique carbon atoms in a molecule. The chemical shifts of the carbon signals offer valuable clues about their hybridization (sp³, sp², sp) and the nature of their attached functional groups. physicsandmathstutor.comcore.ac.uk For complex structures like this compound, the ¹³C NMR spectrum is essential for confirming the carbon skeleton. jst.go.jp

DEPT (Distortionless Enhancement by Polarization Transfer): DEPT is a specialized 1D NMR technique used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), and methine (CH) groups. nanalysis.com By running DEPT-45, DEPT-90, and DEPT-135 experiments, chemists can unambiguously assign the type of each carbon atom that has attached protons, which greatly simplifies the interpretation of the more complex ¹³C NMR spectrum. nanalysis.comresearchgate.net

A comprehensive analysis of the ¹H and ¹³C NMR data for this compound allows for the initial mapping of its structure.

Table 1: Representative ¹H and ¹³C NMR Data for Plakortone Analogs

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | DEPT Information |

|---|---|---|---|

| C-5 | --- | 65.9 | CH |

| C-13 | --- | 22.2 | CH₃ |

2D NMR Experiments (e.g., COSY, HSQC, HMBC, NOESY, ROESY)

Two-dimensional (2D) NMR experiments provide correlation data between different nuclei, which is indispensable for assembling the complete molecular structure and determining stereochemistry. wikipedia.org

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. princeton.edu Cross-peaks in a COSY spectrum indicate which protons are neighbors in the molecule, allowing for the tracing of proton-proton spin systems. illinois.edu

HSQC (Heteronuclear Single Quantum Coherence): HSQC is a heteronuclear experiment that correlates protons directly to the carbon atom they are attached to (one-bond ¹H-¹³C correlation). wikipedia.org This is a powerful tool for assigning carbon signals based on the known assignments of their attached protons. nmrsoft.com

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals long-range correlations between protons and carbons, typically over two to four bonds. wikipedia.org These correlations are critical for connecting different spin systems and piecing together the entire carbon framework of the molecule, including quaternary carbons. nmrsoft.com

NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments detect through-space interactions between protons that are in close proximity, regardless of whether they are directly bonded. princeton.edu The intensity of the cross-peaks in a NOESY or ROESY spectrum is inversely proportional to the distance between the protons. This information is paramount for determining the relative stereochemistry and conformation of the molecule. mdpi.com For instance, the relative configuration of the bicyclic core in related plakortones has been established using NOESY correlations. jst.go.jp

The collective data from these 2D NMR experiments provides a detailed blueprint of this compound's structure.

Table 2: Application of 2D NMR in the Structural Elucidation of this compound

| Experiment | Information Provided |

|---|---|

| COSY | Identifies neighboring protons (¹H-¹H correlations). |

| HSQC | Connects protons to their directly attached carbons (¹H-¹³C one-bond correlations). |

| HMBC | Links proton and carbon spin systems through long-range couplings (¹H-¹³C multiple-bond correlations). |

| NOESY/ROESY | Determines the spatial proximity of protons, revealing relative stereochemistry. |

Computational NMR Chemical Shift Prediction for Structural Validation

In recent years, computational methods have become an increasingly valuable tool for validating proposed structures. Density functional theory (DFT) can be used to predict the ¹H and ¹³C NMR chemical shifts for a proposed structure. These predicted spectra can then be compared with the experimental data. A close match between the calculated and observed chemical shifts provides strong evidence for the correctness of the assigned structure. rsc.org This approach has been successfully applied in the structural determination of related natural products.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and molecular formula of a compound and to gain structural information through fragmentation analysis. physicsandmathstutor.com

High-Resolution Mass Spectrometry (HRMS) Techniques

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, typically to four or five decimal places. alevelchemistry.co.uk This level of precision allows for the unambiguous determination of the molecular formula of a compound by distinguishing between molecules with the same nominal mass but different elemental compositions. alevelchemistry.co.uk Techniques like high-resolution electrospray ionization mass spectrometry (HRESIMS) are commonly employed for this purpose in the analysis of natural products like this compound. mdpi.commdpi.com

Tandem Mass Spectrometry (MS/MS) for Structural Insights

Tandem mass spectrometry, or MS/MS, involves multiple stages of mass analysis. wikipedia.org In a typical MS/MS experiment, a specific ion (the precursor ion) is selected, fragmented, and the resulting fragment ions (product ions) are then analyzed. nationalmaglab.org This process, often involving collision-induced dissociation (CID), provides valuable information about the structure of the precursor ion. labmanager.comunt.edu The fragmentation pattern can reveal the presence of specific functional groups and how different parts of the molecule are connected, thus complementing the data obtained from NMR spectroscopy. labmanager.com

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| Plakortone A |

| Plakortone B |

| Plakortone C |

| Plakortone D |

| This compound |

| Plakortone F |

| Plakortone Q |

| Plakortin |

| 3-epi-plakortin |

| Plakortic acid |

| Plakortide E |

| Plakortide F |

| Plakortide G |

| Plakortide H |

| Plakdiepoxide |

Vibrational Spectroscopy (e.g., Infrared, IR) for Functional Group Identification

Vibrational spectroscopy, particularly Infrared (IR) spectroscopy, is a powerful tool for identifying the functional groups present within a molecule. azooptics.comuni-siegen.de This technique relies on the principle that molecular bonds vibrate at specific frequencies, and when irradiated with infrared light, they absorb energy at frequencies corresponding to these vibrations. azooptics.comsurendranatheveningcollege.commgcub.ac.in The resulting IR spectrum displays these absorptions as bands, with the position, intensity, and shape of each band providing information about the types of bonds and functional groups present. surendranatheveningcollege.com

In the analysis of this compound and related compounds, IR spectroscopy is instrumental in confirming the presence of key structural motifs. For instance, the characteristic absorption bands for carbonyl (C=O) and carbon-oxygen (C-O) bonds are crucial for identifying the lactone ring, a core feature of the plakortone family. spectroscopyonline.com Ester carbonyl stretches typically appear as strong peaks in the region of 1800-1600 cm⁻¹, while C-O stretching vibrations are observed as intense bands between 1300 and 1000 cm⁻¹. spectroscopyonline.com

While specific IR data for this compound is not extensively detailed in the provided search results, the analysis of related polyketides demonstrates the utility of this technique. For example, in the study of similar natural products, IR spectroscopy helped to identify hydroxyl (OH) groups, indicated by broad bands around 3500-3600 cm⁻¹, and the bending vibrations of O-H bonds near 1660 cm⁻¹. researchgate.net The presence or absence of such bands in the IR spectrum of this compound would provide direct evidence for its specific functional group composition.

Table 1: Characteristic Infrared Absorption Frequencies for Functional Groups Relevant to this compound This table is illustrative and based on general principles of IR spectroscopy as applied to organic molecules.

| Functional Group | Type of Vibration | Characteristic Absorption Range (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H (Alcohols, if present) | Stretching | 3600 - 3200 | Strong, Broad |

| C-H (Alkanes) | Stretching | 3000 - 2850 | Strong |

| C=O (Ester/Lactone) | Stretching | ~1750 - 1735 | Strong |

| C-O (Ester/Lactone) | Stretching | 1300 - 1000 | Strong |

Chiroptical Methods for Stereochemical Confirmation

Chiroptical methods are essential for determining the stereochemistry of chiral molecules in solution. researchgate.netmdpi.com These techniques rely on the differential interaction of chiral molecules with left and right circularly polarized light. mdpi.com For a complete and reliable stereochemical assignment, it is often recommended to use a combination of chiroptical methods. mdpi.com

Electronic Circular Dichroism (ECD) spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule. ull.es This technique is particularly useful for determining the absolute configuration of molecules that contain a chromophore, which is a part of the molecule that absorbs ultraviolet or visible light. mdpi.com The resulting ECD spectrum, with its characteristic positive and negative Cotton effects, serves as a fingerprint of the molecule's absolute stereochemistry. ull.es

The absolute configuration of this compound and its isomers can be determined by comparing the experimental ECD spectrum with the spectra of known compounds or with spectra predicted by quantum mechanical calculations. encyclopedia.pub Enantiomers will exhibit mirror-image ECD spectra. ull.es

Optical rotation is the measurement of the angle by which a chiral compound rotates the plane of plane-polarized light. anton-paar.comtorontech.com This property is measured using a polarimeter at a specific wavelength, typically the sodium D-line (589 nm). anton-paar.com The direction and magnitude of the rotation are characteristic of a specific enantiomer. torontech.com

Table 2: Comparison of Optical Rotation Values for Plakortone Analogs This table presents data for related compounds to illustrate the application of optical rotation in stereochemical assignment.

| Compound | Specific Rotation [α]D | Solvent | Reference |

|---|---|---|---|

| Plakortone G (natural) | -25.91 (c 0.0083) | CHCl₃ | collectionscanada.gc.ca |

| Plakortone G (synthetic) | -25.3 (c 0.0083) | CHCl₃ | collectionscanada.gc.ca |

| Plakortone Q (natural) | -2.4 (c 0.4) | CHCl₃ | jst.go.jp |

| Plakortone Q (synthetic) | -19.9 (c 0.32) | CHCl₃ | jst.go.jp |

In modern natural product chemistry, the determination of absolute configuration is frequently aided by quantum mechanical calculations of ECD spectra. encyclopedia.pubfrontiersin.org This approach involves first determining the possible conformations of the molecule through computational methods. Then, for a chosen absolute configuration, the ECD spectrum is calculated using time-dependent density functional theory (TD-DFT). mdpi.comnih.gov

The calculated spectrum is then compared to the experimentally measured ECD spectrum. encyclopedia.pubnih.gov A good match between the calculated and experimental spectra provides strong evidence for the assigned absolute configuration. researchgate.net This method has become a powerful tool, especially when X-ray crystallography is not feasible. frontiersin.org The absolute configuration of related polyketides, such as simplextone E and plakortone Q, has been successfully determined using this approach. jst.go.jpnih.gov The process involves comparing the experimental ECD curve with the calculated curves for all possible stereoisomers to find the best fit. nih.gov

Biosynthetic Pathway Investigations of Plakortone E

Precursor Incorporation Studies and Isotopic Labeling Experiments

Direct precursor incorporation and isotopic labeling studies specifically targeting Plakortone E have not been extensively reported in the literature. However, analysis of the molecular structure of the plakortone family strongly suggests a polyketide or fatty acid-derived origin. nih.govclockss.org Biosynthetic hypotheses are largely inferred from the structures of co-isolated metabolites and general principles of polyketide biosynthesis. rsc.orgnih.gov

The prevailing hypothesis suggests that the carbon backbone of plakortones arises from a linear polyketide chain. nih.gov An unusual starter unit, potentially derived from an amino acid like isoleucine, has been observed in other polyketide pathways and could be a possibility for some plakortones. nih.gov The incorporation of oxygen to form the characteristic peroxide and lactone functionalities is a key area of biosynthetic interest. nih.gov Isotopic labeling experiments, were they to be conducted, would be instrumental in confirming these hypotheses. researchgate.netbiorxiv.org Such experiments typically involve feeding the source organism or its symbiotic bacteria with isotopically labeled precursors (e.g., ¹³C-acetate, ¹³C-propionate, or ¹⁸O₂) and analyzing the resulting this compound via mass spectrometry or NMR to trace the metabolic fate of the labels. nih.gov

Table 1: Hypothetical Precursors for this compound Biosynthesis

| Precursor Type | Specific Example | Role in Biosynthesis |

| Starter Unit | Acetyl-CoA / Propionyl-CoA | Initiation of the polyketide chain |

| Extender Units | Malonyl-CoA / Methylmalonyl-CoA | Elongation of the polyketide backbone |

| Oxygen Source | Molecular Oxygen (O₂) | Formation of peroxide and hydroxyl groups |

| Fatty Acid | Unsaturated Fatty Acids | Potential linear precursor for modification |

Enzymatic Transformations and Catalytic Mechanisms in Plakortone Biosynthesis

While the specific enzymes of the this compound biosynthetic pathway remain uncharacterized, the proposed biogenetic routes imply several key enzymatic transformations. nih.gov The assembly of the initial carbon skeleton is presumed to be carried out by a Type I Polyketide Synthase (PKS).

Key proposed enzymatic steps include:

Stereospecific Oxygenation: A crucial step is the introduction of a hydroperoxy group into the polyketide-derived precursor. nih.gov This is likely catalyzed by a dioxygenase, such as a lipoxygenase, which would stereospecifically introduce molecular oxygen.

Cyclization Cascade: The formation of the bicyclic furanolactone core of plakortones is a defining feature. Research suggests that plakortones may arise from peroxide-containing precursors like plakortides or seco-plakortolides. rsc.orgnih.gov For instance, the conversion of Plakortide E into Plakortone B has been demonstrated chemically, proceeding through a reduction of the peroxide followed by an intramolecular oxa-Michael addition and lactonization cascade. rsc.orgnih.gov In nature, this cascade is likely mediated by one or more enzymes, such as a cyclase or hydrolase, to ensure stereochemical control. The conversion of isolated seco-plakortolides into plakortones under mild conditions further supports a plausible biological cyclization mechanism where a C-6 hydroxy group attacks an α,β-unsaturated lactone intermediate. nih.gov

Genetic Basis of this compound Biosynthesis: Gene Cluster Identification and Characterization

To date, the specific biosynthetic gene cluster (BGC) responsible for producing this compound has not been identified or characterized. europa.eu Natural products from marine sponges are often produced by symbiotic microorganisms, which complicates the identification of the true producer organism and its genetic blueprint.

The standard approach to identify such a BGC involves genome mining of the sponge's metagenome (containing host and symbiont DNA). nih.gov Scientists would search for sequences encoding Type I Polyketide Synthases, as these are the hallmark enzymes for this class of compounds. mdpi.com Once a candidate gene cluster is found, its involvement in this compound production would need to be confirmed, typically through heterologous expression, where the gene cluster is cloned and expressed in a model host organism like Streptomyces or E. coli. mdpi.complos.org Characterization of the resulting metabolites would provide definitive proof of the cluster's function.

Proposed Biogenetic Routes and Interrelationships within the Plakortone Family

The structural similarities among co-isolated metabolites from Plakortis sponges have allowed for the proposal of detailed biogenetic maps. rsc.org Plakortones are believed to be derived from open-chain or monocyclic peroxide precursors. clockss.org

A key insight into these relationships is the demonstrated chemical conversion of metabolites, which serves as a biomimetic model for the biosynthetic pathway. rsc.org For example, the total synthesis and subsequent conversion of Plakortide E to Plakortone B established a definitive link between these two related families. rsc.orgnih.gov The proposed pathway involves the reduction of the 1,2-dioxolane ring in Plakortide E to yield a diol intermediate, which then undergoes an oxa-Michael cyclization and subsequent lactonization to form the characteristic 2,6-dioxabicyclo[3.3.0]octan-3-one core of Plakortone B. rsc.org

Similarly, studies on other members of the family, such as Plakortone L, suggest they arise from the cyclization of seco-plakortolide precursors. nih.gov This evidence refutes earlier hypotheses involving a Diels-Alder cycloaddition of molecular oxygen and instead points towards a pathway involving the cyclization of a 6-hydroperoxydienoic acid intermediate derived from a polyketide precursor. nih.gov The relationship between Plakortone C and Plakortone F has also been established, with the latter being a mild hydrogenation product of the former, indicating a final saturation step in the biosynthesis. nih.gov

Table 2: Proposed Biogenetic Relationships in the Plakortone Family

| Precursor Metabolite(s) | Product Metabolite(s) | Key Transformation(s) | Reference(s) |

| Linear Polyketide/Fatty Acid | 6-Hydroperoxydienoic Acid | Polyketide synthesis, Stereospecific oxygenation | nih.gov |

| 6-Hydroperoxydienoic Acid | Plakortides / Seco-plakortolides | Peroxy-cyclization | nih.gov |

| Plakortide E | Plakortone B | Peroxide reduction, Oxa-Michael cyclization, Lactonization | rsc.orgnih.gov |

| Seco-plakortolide L | Plakortone L | Dehydration, Oxa-Michael cyclization | rsc.org |

| Plakortone C | Plakortone F | Hydrogenation (Saturation of side-chain) | nih.gov |

Chemoenzymatic Synthesis Approaches Guided by Biosynthetic Hypotheses

While fully chemoenzymatic total syntheses of this compound are not yet established, biosynthetic hypotheses have profoundly guided biomimetic and total synthesis strategies. unpaywall.orgrsc.org The understanding of the likely biosynthetic cyclization cascade has been exploited in the lab to construct the complex furanolactone core of plakortones from linear or monocyclic precursors. rsc.orgnih.gov

A notable example of a chemoenzymatic step applied in the synthesis of a key plakortone precursor is the use of a lipase (B570770). In the total synthesis of Plakortide E, a lipase-catalyzed kinetic resolution was employed to generate an enantiomerically pure 1,2-dioxolane central core. nih.govglobalauthorid.com This enzymatic step was critical for controlling the stereochemistry of the final molecule.

Future chemoenzymatic strategies could involve the use of engineered enzymes or whole-cell catalysts to perform key steps of the synthesis with high regio- and stereoselectivity, mirroring the natural pathway. nih.govbeilstein-journals.org For instance, an engineered dioxygenase could be used to install the peroxide functionality onto a synthetic precursor, or a cyclase could be used to trigger the formation of the bicyclic lactone core. eurekalert.org Such approaches, which merge the precision of enzymatic catalysis with the flexibility of chemical synthesis, hold great promise for the efficient and scalable production of this compound and its analogues. beilstein-journals.org

Synthetic Strategies Toward Plakortone E and Its Analogues

Retrosynthetic Analysis of the Plakortone E Skeleton

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. icj-e.org For this compound, the analysis primarily focuses on the disconnection of the furanolactone core and the strategic assembly of the polyketide side chain. collectionscanada.gc.caunpaywall.org

Disconnection Strategies for the Furanolactone Core

The central structural feature of this compound is its 2,6-dioxabicyclo[3.3.0]octan-3-one moiety, also known as the furanolactone core. acs.orgacs.org A common retrosynthetic strategy involves a palladium(II)-mediated hydroxycyclization-carbonylation-lactonization cascade of an appropriate ene-1,3-diol precursor. acs.orgacs.org This approach efficiently constructs the sterically congested bicyclic system in a single step.

Another key disconnection involves a domino Michael addition followed by transesterification of a butenolide precursor to form the bicyclic framework. nih.gov Some synthetic routes also employ a [3+2] annulation of an aldehyde with an allyl ether to stereoselectively form the substituted tetrahydrofuran (B95107) ring, which is then converted to the bicyclic lactone. acs.org

A biomimetic approach has also been considered, proposing the cyclization of a 6-hydroperoxydienoic acid intermediate. acs.org Furthermore, an acid-mediated tandem 5-endo-tet/5-endo-tet cyclization of a vicinal diepoxide has been utilized to construct the tetrahydrofuran-γ-lactone motif. rsc.org

Approaches to the Polyketide Side Chain

The polyketide side chain of this compound is typically assembled separately and then coupled to the furanolactone core or its precursor. acs.orgunpaywall.org A common strategy involves the use of a Julia-Kocienski olefination to couple the side chain with the core. und.edu Another approach utilizes a modified Negishi reaction for this coupling. unpaywall.orgscdi-montpellier.fr

The synthesis of the chiral side chain itself often employs well-established methods for stereocontrol. These can include the use of chiral auxiliaries derived from natural products like (+)- or (-)-menthone (B42992) to guide the stereochemistry of key bond-forming reactions. collectionscanada.gc.cayork.ac.uk Wittig reactions are also employed to construct specific double bond geometries within the side chain. collectionscanada.gc.ca

Total Synthesis Methodologies for this compound

The total synthesis of this compound has been achieved by several research groups, each employing a unique combination of reactions and strategies. acs.orgunpaywall.orgscdi-montpellier.fr These syntheses often involve the careful orchestration of stereoselective transformations, functional group interconversions, and protecting group manipulations.

Key Stereoselective Transformations (e.g., Asymmetric Dihydroxylation, Chiral Auxiliary Methods)

The establishment of the correct stereochemistry is a critical aspect of the total synthesis of this compound. Several powerful stereoselective methods are employed to achieve this.

Sharpless Asymmetric Dihydroxylation: This reaction is a cornerstone in many syntheses of Plakortone analogues, used to create vicinal diols with high enantioselectivity from olefins. collectionscanada.gc.caacs.orgmdpi.com For instance, the synthesis of Plakortone D utilized asymmetric dihydroxylation of a protected homoallylic alcohol to generate a stereodefined lactone core. acs.orgnih.gov

Chiral Auxiliary Methods: Chiral auxiliaries are temporarily incorporated into the molecule to direct the stereochemical outcome of a reaction. york.ac.ukresearchgate.netucc.ie In the synthesis of Plakortone C, an analogue of E, a chiral auxiliary derived from (1S,2S)-(+)-pseudoephedrine was used to control the alkylation of a butyramide (B146194) enolate. acs.orgnih.gov

Lipase-Catalyzed Kinetic Resolution: This enzymatic method is used to separate enantiomers of a racemic mixture, providing access to optically pure intermediates. In one synthesis of this compound, a lipase (B570770) was used for the kinetic resolution of a 1,2-dioxolane central core. scdi-montpellier.frnih.gov

Substrate-Controlled Reactions: In some cases, the existing stereocenters in a molecule can direct the stereochemistry of subsequent reactions. A substrate-controlled route has been developed to produce cis-highly substituted 1,2-dioxolanes, which are key intermediates for this compound. unpaywall.orgscdi-montpellier.fr

Below is a table summarizing key stereoselective transformations used in the synthesis of this compound and its analogues.

| Transformation | Reagents/Method | Purpose |

| Asymmetric Dihydroxylation | Sharpless Dihydroxylation (OsO₄, chiral ligand) | Creation of stereodefined vicinal diols |

| Chiral Auxiliary-Controlled Alkylation | Pseudoephedrine chiral auxiliary | Stereoselective formation of C-C bonds |

| Kinetic Resolution | Lipase | Separation of enantiomers |

| Substrate-Controlled Cyclization | Palladium catalysis | Formation of cis-1,2-dioxolanes |

Strategic Functional Group Interconversions

Functional group interconversions (FGIs) are essential for transforming one functional group into another to facilitate subsequent reactions or to arrive at the final target structure. deanfrancispress.comub.eduimperial.ac.uk In the synthesis of this compound, several key FGIs are employed:

Oxidation: Dess-Martin periodinane (DMP) is frequently used to oxidize alcohols to aldehydes or ketones. unpaywall.org For example, the oxidation of a free hydroxyl intermediate to an aldehyde is a key step before olefination to extend the side chain. unpaywall.org Pyridinium chlorochromate (PCC) has also been used for oxidative lactonization. jst.go.jp

Reduction: Reductions are used to convert carbonyl groups to alcohols or to saturate double bonds. Sodium borohydride (B1222165) (NaBH₄) is used for the reductive workup of ozonolysis products. unpaywall.org

Olefination: The Horner-Wadsworth-Emmons olefination is a common method to form carbon-carbon double bonds, often with high E-selectivity. This reaction is used to introduce the α,β-unsaturated ester moiety in the side chain of this compound methyl ester. unpaywall.org

Saponification: This reaction is used in the final step of some syntheses to hydrolyze a methyl ester to the corresponding carboxylic acid, yielding the natural product this compound. nih.gov

Desilylation: Silyl protecting groups are often removed using reagents like p-toluenesulfonic acid (p-TsOH) to reveal a free hydroxyl group for further functionalization. unpaywall.org

This table highlights some strategic functional group interconversions in this compound synthesis.

| Starting Functional Group | Reagents | Resulting Functional Group |

| Alcohol | Dess-Martin Periodinane | Aldehyde/Ketone |

| Ozonide | Sodium Borohydride | Diol |

| Aldehyde | Trimethyl phosphonoacetate (HWE) | α,β-Unsaturated Ester |

| Ester | Saponification (e.g., NaOH) | Carboxylic Acid |

| Silyl Ether | p-Toluenesulfonic Acid | Alcohol |

Protecting Group Chemistry in Complex Molecule Synthesis

The synthesis of a complex molecule like this compound requires the use of protecting groups to mask reactive functional groups while other parts of the molecule are being modified. unpaywall.org The choice, application, and removal of these protecting groups are critical for the success of the synthesis.

A common protecting group for hydroxyl functions in the synthesis of this compound is the tert-butyldimethylsilyl (TBDMS or TBS) group. unpaywall.org This group is robust enough to withstand many reaction conditions but can be selectively removed when needed. For instance, a tBuMe₂Si group is used to protect a hydroxyl group during the coupling of the side chain and is later removed with p-TsOH. unpaywall.org The strategic use of protecting groups ensures that reactions occur at the desired positions and prevents unwanted side reactions.

Palladium-Mediated Cyclization and Carbonylation Reactions

A cornerstone in the synthesis of the plakortone core is the palladium(II)-mediated hydroxycyclization-carbonylation-lactonization cascade. nih.govacs.org This powerful strategy efficiently constructs the characteristic furanolactone motif from an appropriate ene-1,3-diol precursor. nih.gov In the synthesis of racemic this compound, the complete acyclic precursor was first assembled and then subjected to this palladium-induced sequence to form the bicyclic core. nih.govacs.org

The mechanism of this transformation involves the coordination of the palladium(II) catalyst to the alkene of the ene-diol. This is followed by an intramolecular nucleophilic attack of a hydroxyl group onto the activated double bond to form a five-membered ring. Subsequent carbon monoxide (CO) insertion into the palladium-carbon bond and lactonization furnishes the 2,6-dioxabicyclo[3.3.0]octan-3-one framework. mdpi.com This cascade reaction has proven to be a reliable method for accessing the sterically congested core of the plakortone family. nih.govuq.edu.au

Researchers have explored variations of this palladium-catalyzed approach. For instance, a novel palladium-catalyzed method was developed for the synthesis of 1,2-dioxolanes, which are key structural elements in related natural products like Plakortide E, a precursor to Plakortone B. nih.gov Additionally, palladium-mediated carbonylation reactions of diols, which can be considered structural analogues of the intermediates in the this compound synthesis, have been developed for the construction of other plakortone natural products. rsc.org

Table 1: Key Palladium-Mediated Reactions in Plakortone Synthesis

| Reaction Type | Substrate | Catalyst System | Product | Reference |

| Hydroxycyclization-Carbonylation-Lactonization | Ene-1,3-diol | Pd(II) | 2,6-Dioxabicyclo[3.3.0]octan-3-one | nih.govacs.org |

| Cyclization of Unsaturated Hydroperoxides | Unsaturated Hydroperoxide | Pd(II) | 1,2-Dioxane | dntb.gov.ua |

| Oxidative Carbonylation | Arylboronic Acid | Pd(OAc)2/DPPP | Symmetrical Diaryl Ketone | liv.ac.uk |

Horner–Wadsworth–Emmons Olefination Reactions

The Horner–Wadsworth–Emmons (HWE) olefination is a crucial tool for the construction of carbon-carbon double bonds with high stereoselectivity, and it has been instrumental in the synthesis of this compound and its precursors. unpaywall.org This reaction is typically employed to introduce the α,β-unsaturated ester moiety found in the side chain of these molecules. unpaywall.orgrsc.org

In a convergent synthetic strategy towards Plakortide E, a precursor to Plakortone B, an aldehyde intermediate was subjected to an HWE olefination with trimethyl phosphonoacetate. unpaywall.org This reaction reliably generated the trans double bond, as confirmed by the coupling constant of the olefinic protons in the 1H NMR spectrum. unpaywall.org The HWE reaction is a widely used and dependable method for creating E-alkenes in the synthesis of complex natural products. conicet.gov.ar

Negishi Coupling Reactions

The Negishi cross-coupling reaction, which forms a carbon-carbon bond between an organozinc compound and an organic halide catalyzed by a nickel or palladium complex, has been a key reaction in the convergent synthesis of this compound's precursors. unpaywall.orgwikipedia.org This reaction is particularly valuable for coupling complex fragments, such as the central core and the side chain of the molecule. unpaywall.org

In the total synthesis of the four possible isomers of Plakortide E methyl ester, a modified Negishi reaction was utilized to couple the central 1,2-dioxolane core with the side chain. nih.govunpaywall.org This sp2–sp3 coupling reaction proceeded smoothly to generate the desired coupled product as a single isomer in good yield. unpaywall.org The Negishi coupling is a powerful and versatile method for C-C bond formation, allowing for the connection of sp3, sp2, and sp hybridized carbon atoms. wikipedia.org

Table 2: Key Coupling and Olefination Reactions in Plakortone Synthesis

| Reaction Type | Key Reagents | Purpose in Synthesis | Reference |

| Horner–Wadsworth–Emmons Olefination | Aldehyde, Trimethyl phosphonoacetate | Formation of trans C2=C3 double bond | unpaywall.orgrsc.org |

| Negishi Coupling | Alkenyl iodide, Organozinc reagent | Coupling of the central core and side chain | nih.govunpaywall.org |

Synthetic Approaches to this compound Stereoisomers and Epimers

The presence of multiple stereocenters in this compound necessitates stereocontrolled synthetic strategies to access specific stereoisomers. unpaywall.orgclockss.org The total synthesis of all four possible isomers of Plakortide E methyl ester, a closely related precursor, demonstrates the successful application of such strategies. nih.govunpaywall.org

A key element in these syntheses was the use of a lipase-catalyzed kinetic resolution to generate enantiomerically pure central core fragments. nih.govunpaywall.org By coupling these enantiopure cores with the appropriate enantiomers of the side chain, all four stereoisomers of Plakortide E methyl ester were synthesized. unpaywall.org This convergent approach allowed for the systematic variation of the stereochemistry at each chiral center. unpaywall.org The absolute configuration of the natural Plakortide E was confirmed by comparing the spectral and physical data of the synthetic isomers with the natural product. nih.gov The synthesis of various stereoisomers is crucial for both confirming the structure of the natural product and for conducting detailed structure-activity relationship studies. rsc.orgresearchgate.net

Development of Synthetic Analogues and Derivatives for Structure-Activity Relationship (SAR) Studies

The synthesis of analogues and derivatives of this compound is essential for understanding the relationship between its chemical structure and biological activity. rsc.orgresearchgate.net By systematically modifying different parts of the molecule, researchers can identify the key structural features required for its biological function. researchgate.netnih.govdndi.org

Synthetic efforts have focused on creating analogues with variations in the side chain, the stereochemistry of the core, and the nature of the bicyclic ring system. uq.edu.aursc.orgunpaywall.org For example, the synthesis of all four stereoisomers of Plakortide E allowed for the investigation of how the absolute configuration at each stereocenter affects its biological properties. nih.govunpaywall.org Furthermore, the development of synthetic routes that allow for the facile modification of the side chain enables the exploration of how changes in its length and functionality impact activity. uq.edu.au

The insights gained from SAR studies on synthetic analogues are critical for the design of new, more potent, and selective therapeutic agents. researchgate.netresearchgate.net For instance, SAR studies on antimalarial endoperoxides based on the plakortin scaffold have highlighted the crucial role of the cycloperoxide functionality and the conformation of the dioxane ring for their activity. researchgate.net

Mechanistic Investigations of Plakortone E S Biological Activities Preclinical Focus

In Vitro Cellular Target Identification and Validation

Bioactivity-guided fractionation has been a key strategy in identifying the cellular targets of Plakortone E and its closely related precursor, plakortide E. Initial studies identified this compound and other members of the plakortone family as potent activators of the sarcoplasmic reticulum (SR) Ca²⁺-pumping ATPase (SERCA). acs.orgresearchgate.netcollectionscanada.gc.ca Plakortide E, specifically, was shown to stimulate this enzyme's activity. nih.gov

Subsequent research identified a new class of targets, revealing plakortide E as a protease inhibitor. nih.gov It demonstrated selective inhibitory activity against cathepsins and cathepsin-like parasitic proteases. nih.gov This was validated through its antiparasitic action against Trypanosoma brucei, the parasite responsible for African trypanosomiasis, against which it showed an IC₅₀ value of 5 μM. nih.govresearchgate.net This trypanocidal activity is likely linked to the inhibition of essential parasitic proteases like rhodesain. nih.gov

Interestingly, this compound's activity appears to be selective. Plakortide E was found to be inactive against the malaria parasite Plasmodium falciparum and did not show activity against Leishmania major promastigotes. nih.govmdpi.com Furthermore, it did not exhibit cytotoxic effects against J774.1 macrophage cells at concentrations up to 100 μM, suggesting a degree of selectivity for its targets. nih.govrsc.org

Molecular Pathway Modulation Studies (e.g., Ca²⁺-ATPase activation, T-cell protein tyrosine phosphatase inhibition, protein tyrosine phosphatase-1B inhibition)

This compound and its analogues modulate key molecular pathways, most notably calcium homeostasis and protein phosphorylation.

Ca²⁺-ATPase Activation: The plakortone family of compounds, including Plakortones A-D, are recognized as activators of the cardiac sarcoplasmic reticulum (SR) Ca²⁺-pumping ATPase. collectionscanada.gc.carsc.orgnih.govmdpi.com Plakortone D is noted as a particularly effective activator of this enzyme. acs.orgresearchgate.net This activity is shared by the related compound, plakortide E, which also stimulates SR Ca²⁺ ATPase. nih.gov This suggests a potential role for these compounds in modulating intracellular calcium signaling, which is critical for cardiac muscle function.

Protein Tyrosine Phosphatase-1B (PTP1B) Inhibition: PTP1B is a key negative regulator of insulin (B600854) and leptin signaling pathways, making it a target for type 2 diabetes and obesity therapies. Various marine natural products have been investigated for PTP1B inhibitory activity. mdpi.comnih.gov While extensive research exists on PTP1B inhibition by marine compounds, specific data detailing the direct inhibitory activity of this compound on PTP1B is limited in the reviewed literature. researchgate.netscience.govmdpi-res.com

T-cell Protein Tyrosine Phosphatase (TCPTP) Inhibition: There is currently no available information from the reviewed sources regarding the inhibition of T-cell protein tyrosine phosphatase by this compound.

Enzyme Inhibition/Activation Mechanisms (e.g., cathepsins, rhodesain)

Detailed enzymatic assays have revealed that this compound, via its precursor plakortide E, functions as a selective inhibitor of certain cysteine proteases. nih.gov The compound shows marked inhibition against cathepsins B and L, as well as the parasitic cathepsin-L-like protease rhodesain, which is crucial for the life cycle of Trypanosoma brucei. nih.gov It also inhibits the SARS PLpro protease but does not affect the mammalian serine proteases chymotrypsin (B1334515) or the Dengue virus NS2B/NS3 protease. nih.gov This selectivity towards cathepsin-like cysteine proteases is a key feature of its mechanism. nih.gov

Kinetic studies have provided deeper insight into how plakortide E interacts with its target enzymes. The inhibition is reversible, as demonstrated by enzyme reactivation assays where the enzyme regained about 50% of its activity after the inhibitor was dissociated. mdpi.com In its interaction with the parasitic protease rhodesain, plakortide E was identified as a slow-binding inhibitor. nih.govmdpi.com This is characterized by non-linear progress curves for substrate hydrolysis in the presence of the inhibitor, where the inhibitory potency (IC₅₀) increases with the incubation time of the enzyme and inhibitor together before the addition of the substrate. nih.gov

The mode of inhibition by plakortide E has been determined to be non-competitive. nih.govmdpi.com This type of inhibition occurs when the inhibitor binds to a site on the enzyme distinct from the active site (an allosteric site), affecting the enzyme's catalytic efficiency without preventing the substrate from binding. medicoapps.orgmedschoolcoach.com This was experimentally confirmed for cathepsin B by measuring IC₅₀ values at varying substrate concentrations. The IC₅₀ values remained nearly constant, which is a hallmark of non-competitive inhibition. nih.govmdpi.com

| Substrate Concentration (µM) | IC₅₀ (µg/mL) | IC₅₀ (µM) |

|---|---|---|

| 50 | 29 | 82 |

| 100 | 26 | 73 |

| 200 | 36 | 103 |

Cell-based Assays for Mechanistic Elucidation (e.g., Apoptosis Induction, Cell Cycle Arrest, Autophagy Modulation)

Cell-based assays have been employed to understand the cellular consequences of this compound's molecular activities.

Cytotoxicity and Antiparasitic Activity: In cell-based assays, plakortide E demonstrated significant trypanocidal activity against the trypomastigote forms of Trypanosoma brucei with an IC₅₀ of 5 μM. nih.gov Conversely, it showed no cytotoxic effects on J774.1 macrophage cells at concentrations up to 100 μM and was inactive against Candida albicans. nih.gov

Cell Cycle Arrest: While direct data for this compound is limited, studies on related plakortides isolated from the sponge Plakortis angulospiculatus provide mechanistic clues. These related compounds were found to induce a G2/M phase cell cycle arrest in HCT-116 human colon tumor cells and led to an accumulation of mitotic figures, suggesting an antimitotic mechanism of action. researchgate.net

Apoptosis Induction: The reviewed literature lacks direct evidence of apoptosis induction by this compound. However, other complex marine-derived natural products are known to induce apoptosis. mdpi.com For example, some marine diterpenes mediate apoptosis through the activation of caspases 8, 9, and 3, as well as PARP cleavage. mdpi.com Another KSP inhibitor was shown to induce apoptosis in HCT116 cells, which was associated with an increase in the Bax/Bcl-2 ratio. researchgate.net These findings in related or functionally similar compounds suggest potential avenues for future investigation into this compound's effects on programmed cell death.

Autophagy Modulation: There is no available information from the reviewed sources regarding the modulation of autophagy by this compound.

Exploration of Mechanism of Action in Relevant Disease Models (Non-human, cellular, in vitro systems)

This compound has been evaluated in a variety of non-human, cellular, and in vitro systems to elucidate its biological activities, primarily focusing on its antiparasitic and cytotoxic potential.

Research has identified this compound's activity against the protozoan parasite Trypanosoma brucei, the causative agent of African trypanosomiasis. In in vitro assays, the compound demonstrated trypanocidal activity, exhibiting an IC₅₀ value of 5 μM after both 48 and 72 hours of incubation. mdpi.com This antiparasitic effect is potentially linked to its protease-inhibiting properties. mdpi.com However, its activity appears to be specific, as it did not show activity against the promastigote forms of Leishmania major. mdpi.com Furthermore, when tested against the malaria parasite Plasmodium falciparum, this compound was found to be inactive. mdpi.com

In the context of oncology, this compound's cytotoxic effects have been explored against several cancer cell lines. It was part of a group of related compounds (Plakortones B-F) that exhibited moderate cytotoxicity against the WEHI 164 murine fibrosarcoma cell line. nih.govsemanticscholar.org Additionally, its bioactivity was assessed against the drug-sensitive human leukemia CCRF-CEM cell line and its multi-drug-resistant subline, CEM/ADR5000. researchgate.net In these studies, this compound demonstrated activity against both the sensitive and resistant leukemia cells. In tests against J774.1 macrophages, no cytotoxic effects were observed at concentrations up to 100 μM. mdpi.com

Table 1: In Vitro Biological Activity of this compound in Various Disease Models

| Target Organism/Cell Line | Disease Model | Result | IC₅₀ Value | Citation(s) |

|---|---|---|---|---|

| Trypanosoma brucei | Parasitic (Trypanosomiasis) | Active | 5 μM | mdpi.commdpi.com |

| Plasmodium falciparum | Parasitic (Malaria) | Inactive | - | mdpi.com |

| Leishmania major (promastigotes) | Parasitic (Leishmaniasis) | Inactive | - | mdpi.com |

| WEHI 164 | Murine Fibrosarcoma | Moderately Cytotoxic | Not specified | nih.govsemanticscholar.org |

| CCRF-CEM | Human Leukemia (drug-sensitive) | Active | Not specified | researchgate.net |

| CEM/ADR5000 | Human Leukemia (multi-drug resistant) | Active | Not specified | researchgate.net |

| J774.1 Macrophages | Cytotoxicity Model | Not cytotoxic | >100 μM | mdpi.com |

| Candida albicans | Fungal Infection | Inactive | - | mdpi.com |

Studies on this compound's Interactions with Biomolecules (e.g., Proteins)

The biological effects of this compound are underpinned by its interactions with specific biomolecules, particularly enzymes. A significant aspect of its mechanism of action is its role as a protease inhibitor. mdpi.com

Bioactivity-guided fractionation identified this compound as an inhibitor of cathepsins and related parasitic proteases. mdpi.com It was specifically characterized as a new inhibitor of the cathepsin-L-like protease falciparum-2 from P. falciparum. mdpi.com Further detailed enzyme kinetic studies have focused on its interaction with rhodesain, a cysteine protease from T. brucei. These investigations confirmed this compound as a non-competitive, slowly-binding, and reversible inhibitor of rhodesain, which helps to explain its trypanocidal activity. mdpi.com The compound also showed inhibitory activity against cathepsins B and L. mdpi.com

Beyond protease inhibition, this compound has been shown to interact with other crucial cellular proteins. It was reported to stimulate the activity of sarcoplasmic reticulum (SR) Ca²⁺-ATPase. mdpi.com This class of enzymes is vital for calcium pumping in cardiac muscle, and other related plakortones (A-D) are also known activators. nih.govsemanticscholar.org This interaction suggests a potential role in modulating cellular calcium homeostasis.

Table 2: Summary of this compound's Interactions with Biomolecules

| Biomolecule Target | Protein Class | Type of Interaction | Observed Effect | Citation(s) |

|---|---|---|---|---|

| Rhodesain | Cysteine Protease | Non-competitive, reversible inhibition | Inhibition of enzyme activity | mdpi.com |

| Cathepsin-L-like protease (falciparum-2) | Cysteine Protease | Inhibition | Inhibition of enzyme activity | mdpi.com |

| Cathepsin B | Cysteine Protease | Inhibition | Inhibition of enzyme activity | mdpi.com |

| Cathepsin L | Cysteine Protease | Inhibition | Inhibition of enzyme activity | mdpi.com |

| Sarcoplasmic Reticulum (SR) Ca²⁺-ATPase | P-type ATPase | Activation | Stimulation of Ca²⁺ pumping | mdpi.com |

Advanced Research Applications of Plakortone E

Plakortone E as a Chemical Probe for Elucidating Biological Processes

A chemical probe is a small molecule with high potency and selectivity for a specific biological target, used to investigate the target's function in a biological system. febs.orgwikipedia.org While literature specifically detailing this compound as a formally designated chemical probe is limited, the closely related compound, Plakortide E, provides a compelling case study for how this class of molecules can serve such a role.

Research has identified Plakortide E, isolated from the Caribbean sponge Plakortis halichondroides, as a novel inhibitor of proteases. nih.gov Bioactivity-guided fractionation led to its identification as an active compound against cathepsins and parasitic proteases that are similar to cathepsin. nih.gov Detailed enzymatic studies revealed that Plakortide E acts as a non-competitive, reversible, and slow-binding inhibitor of rhodesain, a key cysteine protease in the parasite Trypanosoma brucei. nih.gov The compound exhibited an IC₅₀ value of 5 µM against the parasite without showing toxicity to mammalian macrophage cells at concentrations up to 100 µM. nih.gov This specific and well-characterized mechanism of action against a crucial enzyme family exemplifies the qualities of a chemical probe, enabling researchers to dissect the role of these proteases in parasitic life cycles and disease progression.

Utility in Target Validation Studies within Chemical Biology

Target validation is a critical process in drug discovery that confirms a biological target's direct involvement in a disease and its potential for therapeutic modulation. sygnaturediscovery.comtechnologynetworks.com The plakortone family of compounds has contributed to this area by demonstrating clear effects on significant disease targets.

The investigation of Plakortide E serves as a prime example of target validation. nih.gov By demonstrating that Plakortide E inhibits the essential cysteine proteases of Trypanosoma brucei (the causative agent of African sleeping sickness) and simultaneously kills the parasite, the study reinforces the validity of these enzymes as drug targets for trypanosomiasis. nih.gov The ability to link the direct inhibition of a molecular target to a desired therapeutic effect is the cornerstone of target validation. pelagobio.com

Furthermore, other compounds in the plakortone family have shown utility in validating different targets. Plakortones A-D have been identified as potent activators of the cardiac sarcoplasmic reticulum (SR) Ca²⁺-pumping ATPase. collectionscanada.gc.ca This finding helps to validate the SR Ca²⁺-pumping ATPase as a viable target for the development of new treatments for heart failure, a leading cause of mortality in industrialized nations. collectionscanada.gc.ca

Contributions to Understanding Natural Product Biosynthesis and Chemical Ecology

The study of this compound and its relatives, isolated from marine sponges like Plakortis simplex, provides valuable insights into the biosynthesis of complex natural products and their ecological significance. researchgate.net Marine invertebrates produce a vast diversity of secondary metabolites, which are thought to play crucial roles in their survival, such as chemical defense against predators, parasites, and infection. researchgate.net The potent bioactivities of the plakortones support this hypothesis.

The unique and complex structures of these polyketide-derived metabolites, which often feature peroxide rings and substituted lactones, present significant challenges for biosynthesis research. rsc.org The total synthesis of these molecules, including this compound, is a critical achievement. collectionscanada.gc.caacs.org It not only confirms their complex stereostructures but also enables researchers to propose and test biosynthetic pathways. collectionscanada.gc.canih.gov For instance, the successful laboratory conversion of a synthetic Plakortide E isomer into Plakortone B through a biomimetic cascade reaction lends support to proposed biosynthetic relationships between these compounds. nih.gov Such studies, combined with the examination of the sponge's potential symbiotic microorganisms, help to unravel how these intricate molecules are assembled in nature. researchgate.net

Applications in Medicinal Chemistry Research as a Lead Structure for Academic Exploration

In medicinal chemistry, a lead structure is a compound with promising biological activity that serves as a starting point for designing and synthesizing more potent and selective drug candidates. jetir.org this compound and its analogues are considered valuable lead structures for academic and therapeutic research. collectionscanada.gc.ca

The plakortone family's ability to potently activate the cardiac SR-Ca²⁺-pumping ATPase establishes them as novel leads for developing drugs to treat heart failure. collectionscanada.gc.ca this compound, which possesses a shorter side chain compared to other members like Plakortones A-D, presents a distinct chemical scaffold for academic exploration and the development of new analogues. collectionscanada.gc.ca The achievement of the total synthesis of this compound is indispensable for this type of research, as it allows for the systematic modification of its structure to explore structure-activity relationships and optimize its therapeutic properties. collectionscanada.gc.ca

Additionally, the discovery of Plakortide E's potent and selective activity against the parasite Trypanosoma brucei positions it as a significant lead compound for the development of new trypanocidal drugs. nih.gov Its structural simplicity compared to other complex natural products makes it an attractive template for medicinal chemistry programs aimed at fighting parasitic diseases. researchgate.net

Emerging Research Perspectives and Future Directions

Novel Synthetic Methodologies for Plakortone E and Related Structures

The intricate architecture of this compound has presented a compelling challenge for synthetic organic chemists, leading to the development of innovative synthetic strategies. A key breakthrough in the synthesis of this compound has been the application of a palladium(II)-mediated hydroxycyclisation-carbonylation-lactonisation sequence. This powerful cascade reaction has been instrumental in constructing the characteristic bicyclic lactone core of this compound, confirming its constitution and relative stereochemistry. semanticscholar.org

Further research in this area is focused on refining and expanding upon these methodologies. This includes the development of more efficient and stereoselective total syntheses of this compound and its analogues. For instance, the total synthesis of related compounds like Plakortone D has been achieved, establishing its absolute stereochemistry and providing a pathway for accessing other members of the plakortone family. semanticscholar.org The synthesis of Plakortone Q, another related polyketide, has also been accomplished, showcasing the versatility of modern synthetic methods in tackling complex natural product structures. The development of these synthetic routes is crucial not only for confirming the structures of these natural products but also for providing access to larger quantities of these compounds for further biological evaluation.

| Synthetic Method | Key Features | Application |

| Pd(II)-mediated hydroxycyclisation-carbonylation-lactonisation | Cascade reaction, formation of bicyclic lactone core | Synthesis of this compound |

| Total Synthesis | Stereoselective, confirmation of absolute stereochemistry | Synthesis of Plakortone D |

| Multi-step Synthesis | Construction of complex polyketide structures | Synthesis of Plakortone Q |

Advanced Biosynthetic Engineering Approaches for Plakortone Production

The natural production of this compound and other plakortones is often in minute quantities, hindering extensive biological and clinical studies. This has led to a growing interest in understanding and engineering the biosynthetic pathways of these compounds. Plakortones are polyketides, a class of natural products synthesized by large, multifunctional enzymes known as polyketide synthases (PKSs). In marine sponges, these PKSs are often encoded by the genomes of symbiotic microorganisms. mdpi.comnih.gov

Metagenomic studies of sponges from the genus Plakortis have revealed a rich diversity of PKS genes, including novel and widespread sponge-specific gene clusters. mdpi.comnih.gov The identification of these gene clusters is the first step towards harnessing them for biotechnological applications. Future research will likely focus on the heterologous expression of these PKS gene clusters in more easily culturable microbial hosts, such as bacteria or yeast. nih.govpnas.org This would enable the sustainable and scalable production of plakortones.

Furthermore, advances in synthetic biology and genetic engineering could allow for the manipulation of these PKS genes to create novel analogues of this compound with potentially improved biological activities. nih.gov By understanding the function of individual PKS domains, researchers could rationally design and engineer these enzymatic assembly lines to produce a diverse array of "unnatural" natural products. nih.gov

In-depth Mechanistic Dissection of Biological Activities at a Molecular Level

The plakortone family of compounds has been shown to exhibit a range of biological activities, including cytotoxic effects. semanticscholar.org One of the most notable reported activities for some plakortones is their ability to act as activators of the cardiac sarcoplasmic reticulum Ca2+-pumping ATPase (SERCA). semanticscholar.orgnih.gov The SERCA pump plays a crucial role in muscle contraction and relaxation by regulating calcium ion concentrations within the cell.

Future research will aim to elucidate the precise molecular mechanisms by which this compound and its congeners interact with their biological targets. For the SERCA pump, this would involve identifying the specific binding site of plakortones on the enzyme and understanding how this interaction leads to its activation. Techniques such as X-ray crystallography, cryo-electron microscopy, and computational modeling could be employed to visualize the plakortone-SERCA complex at an atomic level. A deeper understanding of these interactions could pave the way for the design of novel therapeutic agents for cardiovascular diseases.

Exploration of Undiscovered Biological Roles and Pathways

While some biological activities of plakortones have been identified, the full therapeutic potential of this compound remains largely unexplored. Marine natural products are a rich source of novel compounds with diverse pharmacological properties, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective activities. mdpi.commdpi.comnih.gov Given the structural novelty of this compound, it is plausible that it possesses additional, as-yet-undiscovered biological roles.

Future research efforts will likely involve screening this compound against a wide range of biological targets and disease models. High-throughput screening assays can be utilized to rapidly assess its activity against various enzymes, receptors, and cell lines. Furthermore, exploring its effects on different signaling pathways within the cell could reveal novel mechanisms of action and therapeutic applications. The unique chemical scaffold of this compound may allow it to interact with biological targets in ways that are distinct from existing drugs, opening up new avenues for drug discovery.

| Potential Biological Activity | Rationale |

| Antimicrobial | Marine natural products are a known source of novel antibiotics. |

| Anticancer | Many polyketides exhibit potent cytotoxic activity against cancer cell lines. mdpi.com |

| Anti-inflammatory | Marine-derived compounds have shown promise as anti-inflammatory agents. mdpi.comnih.gov |

| Neuroprotective | The unique structure of this compound may allow it to cross the blood-brain barrier and exert effects on the central nervous system. |

Computational Chemistry Applications in this compound Research and Design

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery and natural product research. nih.govyoutube.com These methods can be applied to various aspects of this compound research, from understanding its structure-activity relationships to designing novel analogues with enhanced properties.

Molecular docking studies, for instance, can be used to predict the binding mode of this compound to its biological targets, such as the SERCA pump. youtube.com This information can guide the design of new this compound derivatives with improved binding affinity and selectivity. Quantum mechanical calculations can be employed to study the electronic properties of this compound and to understand the mechanism of its chemical reactions, which can aid in the development of more efficient synthetic routes.

Furthermore, computational approaches can be used to predict the pharmacokinetic and pharmacodynamic properties of this compound and its analogues, helping to prioritize compounds for further experimental testing. As our understanding of the biological targets of this compound grows, computational chemistry will play an increasingly important role in the rational design of new therapeutic agents based on its unique chemical scaffold.

Q & A

Q. How is Plakortone E isolated and structurally characterized from marine sponges?

this compound is isolated from marine sponges of the genera Plakortis and Plakinastrella using chromatographic techniques such as HPLC. Structural elucidation involves spectroscopic methods (NMR, MS) and computational approaches like the DP4+ algorithm to analyze relative configurations. Absolute configurations are determined via TDDFT/ECD calculations, as demonstrated for related compounds like simplextone E .

Q. What in vitro bioactivities have been reported for this compound?

this compound and its analogues exhibit selective growth inhibitory activity against cancer cell lines. For instance, plakortone Q (a structural analogue) showed IC50 values of 8.3–8.4 μM against HCT-116 colon cancer cells, comparable to adriamycin. Bioactivity testing involves dose-response assays, with data normalized to positive controls and statistical validation of cytotoxicity .

Q. What spectroscopic techniques are essential for confirming the structure of this compound?

Key techniques include:

- NMR spectroscopy (1D/2D experiments for connectivity and NOESY for stereochemistry).

- Mass spectrometry (HRMS for molecular formula).

- Computational methods (DP4+ for probabilistic analysis of NMR data). X-ray crystallography is preferred for unambiguous confirmation but is limited by crystal availability .

Advanced Research Questions

Q. How do contradictory biosynthetic pathways for this compound derivatives inform structural diversity?

Two distinct biosynthetic routes have been proposed:

- Reductive pathway : Plakortone B is derived from plakortide E via diol intermediates, supported by stereochemical retention in NOESY correlations .

- Oxidative pathway : Plakortone L arises from plakortolide L via dehydration and oxa-Michael cyclization, confirmed by Mosher’s method for absolute configuration . These contradictions highlight the need for isotopic labeling or genetic studies to clarify biosynthetic origins.

Q. What methodological challenges arise in replicating this compound synthesis?

Key challenges include:

- Stereochemical control : Palladium-mediated carbonylation (75% yield) vs. DBU-promoted cyclization (90% yield) require precise catalyst and solvent selection .

- Purification : Separation of diastereomers (e.g., simplextones D/E) demands chiral columns or recrystallization.

- Scalability : Multi-step syntheses (e.g., Wittig or Morita–Baylis–Hillman reactions) limit yields, necessitating optimization .

Q. How can computational methods resolve conflicting data in this compound’s absolute configuration?

- TDDFT/ECD calculations : Compare experimental ECD spectra with computed transitions to assign configurations (e.g., C-8 in plakortone Q) .

- DP4+ analysis : Statistically evaluates NMR chemical shifts across possible diastereomers, reducing ambiguity in relative configurations . These methods are critical when X-ray data are unavailable.

Q. What experimental design considerations are critical for bioactivity studies of this compound?

- Cell line selection : Use panels (e.g., NCI-60) to assess selectivity (e.g., HCT-116 vs. normal cells).

- Dose standardization : IC50 values must be validated with triplicate experiments and error margins ≤20%.

- Mechanistic studies : Include apoptosis assays (Annexin V) or cell-cycle analysis (flow cytometry) to elucidate modes of action .

Methodological Frameworks for Research Design

Q. How can the PICOT framework guide research on this compound’s therapeutic potential?

- Population : Specific cancer cell lines (e.g., HCT-116).

- Intervention : this compound treatment at varying concentrations.

- Comparison : Positive controls (e.g., adriamycin) and untreated cells.

- Outcome : Quantified IC50 values or apoptosis rates.

- Time : Exposure duration (e.g., 48–72 hours). This structure ensures testable hypotheses and reproducibility .

Q. How to address data contradictions in this compound’s biosynthesis using P-E/I-C-O?

- Population : Marine sponges producing plakortones.

- Exposure/Intervention : Isotope-labeled precursors or enzyme inhibitors.

- Control : Untreated sponge extracts.

- Outcome : Metabolite profiling (LC-MS) to track biosynthetic intermediates. This approach identifies pathway branching points and resolves mechanistic conflicts .

Data Analysis and Reporting Standards

Q. How should researchers present conflicting synthesis or bioactivity data in publications?

- Transparency : Disclose yields, stereochemical outcomes, and assay conditions in supplementary materials.

- Comparative tables : Tabulate methods (e.g., palladium vs. DBU-mediated reactions) with yields, purity, and stereoselectivity.

- Critical discussion : Analyze discrepancies (e.g., solvent effects on cyclization) to guide future work .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.